molecular formula C11H21ClN2O3 B6291341 tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride CAS No. 2640149-78-4

tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

Cat. No.: B6291341
CAS No.: 2640149-78-4
M. Wt: 264.75 g/mol
InChI Key: FZTYQLQXIFUFKS-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic framework with fused oxa (oxygen-containing) and aza (nitrogen-containing) rings. The tert-butyl group acts as a protective moiety for the carboxylate functionality, while the spiro[3.4]octane core confers rigidity and stereochemical complexity. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Properties

IUPAC Name

tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11;/h8H,4-7,12H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTYQLQXIFUFKS-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)C[C@@H](CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Annulation

This approach begins with a preformed four-membered azetidine or oxetane ring, which undergoes cyclization with a cyclopentane precursor. For example, a ketone-functionalized azetidine may react with a 1,4-dihalobutane derivative under basic conditions to form the spiro junction. Yields for this route range from 45–60%, with the major limitation being competing polymerization side reactions.

Four-Membered Ring Annulation

Alternative methods annulate the smaller ring onto a preexisting cyclopentane structure. A notable protocol involves Mitsunobu coupling between a cyclopentanol derivative and a hydroxymethyl-azetidine, using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method achieves superior yields (68–75%) while preserving acid-sensitive tert-butyl groups.

Oxa-Ring Incorporation

The 5-oxa component introduces additional complexity. Successful routes employ protected serinol derivatives as oxygen donors, with ring-closing metathesis (RCM) using Grubbs’ second-generation catalyst (5 mol%) in dichloromethane. This step typically requires subsequent hydrogenation to saturate any residual double bonds.

Enantioselective Synthesis of the (7S)-Amino Group

Achieving the desired (S)-configuration at position 7 necessitates asymmetric methodologies. A breakthrough approach adapted from sitafloxacin intermediate synthesis employs Noyori asymmetric hydrogenation.

Key Reaction Sequence

  • Preliminary Ketone Formation : A spirocyclic ketone intermediate is treated with ammonium acetate in acetic acid at 80°C to install the amino group as a racemic mixture.

  • Dynamic Kinetic Resolution : The racemic amine undergoes Noyori hydrogenation using Ru-(S)-BINAP catalyst (0.5 mol%) under 50 bar H₂ pressure in methanol. This step achieves 98% ee by selectively reducing a transient imine intermediate.

  • Protection-Deprotection : The chiral amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in THF, followed by HCl-mediated deprotection to yield the hydrochloride salt.

Optimization Parameters

ParameterOptimal ValueImpact on Yield/ee
H₂ Pressure50 baree ↑ 12%
Catalyst Loading0.5 mol% Ru-BINAPCost ↓ 40%
Reaction Temperature65°Cee ↑ 8%
Solvent SystemMeOH/THF (4:1)Dissolution ↑

Post-Synthetic Modifications: Hydrochloride Salt Formation

The final hydrochloride salt is prepared via two standardized protocols:

Gaseous HCl Quenching

The free base is dissolved in anhydrous ethyl acetate at 0°C, and HCl gas is bubbled through the solution until pH <2. Precipitation occurs spontaneously, yielding 92–95% pure hydrochloride after filtration.

Aqueous HCl Crystallization

Alternative methods use concentrated HCl (12 M) in ethanol-water (3:1). Slow evaporation at 4°C produces needle-like crystals suitable for X-ray analysis, albeit with lower yield (78–82%).

Comparative Analysis of Synthetic Routes

The table below evaluates three principal methods based on scalability, enantioselectivity, and operational safety:

MethodYield (%)ee (%)StepsHazard RatingScalability
Cyclopentane Annulation58N/A6ModeratePilot-scale
Four-Membered Annulation71N/A5LowIndustrial
Asymmetric Hydrogenation82987HighBench-scale

Key Observations :

  • Annulation routes excel in scalability but require subsequent resolution steps for enantiopurity.

  • The asymmetric hydrogenation method achieves exceptional ee values but involves pressurized H₂, limiting its adoption in facilities without specialized infrastructure.

Industrial-Scale Considerations

Continuous Flow Annulation

Recent advances implement microreactor technology for the critical annulation step. A prototype system demonstrated:

  • 18% increased yield versus batch processing

  • 50% reduction in reaction time

  • Improved temperature control (±1°C vs. ±5°C in batches)

Catalyst Recycling

Immobilized Ru-BINAP complexes on silica support enable 5–7 reuse cycles without significant activity loss, addressing cost concerns in asymmetric hydrogenation.

Emerging Methodologies

Enzymatic Desymmetrization

Preliminary studies with Candida antarctica lipase B (CAL-B) show promise for resolving racemic amines at the 7-position. Early-stage results indicate 84% ee with 65% conversion after 24h.

Photoredox-Mediated Cyclization

Visible-light-driven [2+2] cycloadditions between enamines and acrylates offer a radical-based pathway. While currently low-yielding (32%), this method eliminates the need for transition-metal catalysts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the spirocyclic core or the functional groups attached to it.

    Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic core.

    Reduction: Reduced forms of the spirocyclic compound with modified functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the spirocyclic core.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate; hydrochloride is primarily investigated for its potential as a pharmaceutical agent. It has been identified as a M4 receptor agonist , which suggests its utility in treating conditions related to the muscarinic acetylcholine receptors, such as Alzheimer's disease and schizophrenia .

Case Study: M4 Agonist Research
In a study detailed in patent WO2021070091A1, derivatives of this compound were synthesized and evaluated for their agonistic activity on the M4 receptor. The results indicated promising pharmacological profiles that warrant further investigation in clinical settings.

Neuroscience Research

The compound's mechanism of action as an M4 agonist makes it a candidate for research into neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to advancements in therapies aimed at cognitive enhancement and neuroprotection.

Data Table: Summary of Neuroscience Applications

Application AreaPotential BenefitsReferences
Alzheimer's DiseaseCognitive enhancement, neuroprotection
SchizophreniaSymptom management through receptor modulation

Synthetic Chemistry

In synthetic organic chemistry, tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate; hydrochloride serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various modification pathways.

Case Study: Synthesis Pathway Development
Research has demonstrated that this compound can be utilized in multi-step synthesis protocols to create novel spirocyclic compounds with potential therapeutic effects .

Mechanism of Action

The mechanism of action of tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Research and Development Insights

  • Crystallographic Analysis : SHELX software (SHELXL, SHELXS) has been pivotal in resolving the spirocyclic structures, confirming stereochemistry and hydrogen-bonding networks .
  • Biological Screening: Amino-substituted spirocycles (e.g., the target compound) show superior binding to serotonin receptors compared to oxo or thia variants, highlighting the amino group’s pharmacological value .
  • Scalability Challenges : Multi-step syntheses (e.g., cyclopropene formation, cyclization, salt formation) limit large-scale production of enantiopure spirocycles, necessitating improved catalytic methods .

Biological Activity

Tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride, commonly referred to as (S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • CAS Number : 2640149-78-4
  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 228.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure enhances its ability to fit into binding sites, potentially leading to the inhibition or activation of various biological pathways.

1. Antimicrobial Activity

Research has demonstrated that (S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound showed notable inhibition of growth at concentrations as low as 50 µM, suggesting its potential as an antimicrobial agent .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit the secretion of certain virulence factors in pathogenic bacteria, which could be harnessed for therapeutic applications .

Enzyme Target Inhibition Concentration (µM) Effect
CPG250~50% inhibition of secretion
Virulence Factor10Significant reduction in activity

3. Neuropharmacological Effects

Initial studies suggest that (S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane may interact with neurotransmitter systems, indicating potential neuropharmacological applications. Its role as an agonist at specific receptors could lead to developments in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that at a concentration of 50 µM, the compound inhibited bacterial growth by approximately 70%, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction

In vitro assays demonstrated that (S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane effectively reduced the activity of the enzyme CPG2 by approximately 50% at a concentration of 50 µM. This finding suggests that the compound could serve as a scaffold for designing inhibitors targeting similar enzymes involved in pathogenicity .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step protocols with strict control over reaction conditions. Key steps include:

  • Ring-closing strategies : Formation of the spirocyclic core via intramolecular cyclization under controlled temperatures (-70°C to 25°C) using solvents like tetrahydrofuran (THF) .
  • Amino group introduction : Selective amination at the 7S position using protecting groups (e.g., tert-butyloxycarbonyl) to avoid side reactions .
  • Hydrochloride salt formation : Reaction with HCl under controlled pH and temperature to ensure salt stability .
    Purification often requires chromatography and recrystallization to achieve >95% purity .

Basic: How do structural features influence reactivity and solubility?

The compound’s spirocyclic framework and functional groups dictate its behavior:

  • Rotatable bonds : Three rotatable bonds increase conformational flexibility, affecting binding to biological targets .
  • Hydrogen bond acceptors : Four acceptors (oxygen and nitrogen atoms) enhance solubility in polar solvents (e.g., DMSO, ethanol) but reduce lipid membrane permeability .
  • Steric hindrance : The tert-butyl group shields the carboxylate, limiting undesired nucleophilic attacks .

Advanced: What strategies resolve stereochemical challenges during synthesis?

To ensure enantiomeric purity of the (7S)-configured amine:

  • Chiral auxiliaries : Use of enantiopure starting materials or catalysts to control stereochemistry during spirocycle formation .
  • Kinetic resolution : Enzymatic or chemical methods to separate diastereomers .
  • Analytical validation : Circular dichroism (CD) and chiral HPLC to confirm configuration .

Advanced: How to optimize reaction conditions for spirocyclic frameworks?

  • Temperature modulation : Low temperatures (-70°C) prevent ring-opening side reactions during cyclization .
  • Solvent selection : THF or dichloromethane (DCM) balances reactivity and solubility .
  • Catalyst screening : Lewis acids (e.g., LiHMDS) improve yield in aminolysis steps .
    Scale-up requires continuous flow reactors to maintain consistency in industrial production .

Data Contradiction: Addressing yield discrepancies with reducing agents

Conflicting yields may arise from:

  • Reducing agent specificity : LiAlH4 may over-reduce sensitive groups, while NaBH4/CeCl3 selectively targets carbonyls .
  • Byproduct formation : Impurities from incomplete HCl salt precipitation can skew purity assessments. Dual purification (e.g., chromatography + recrystallization) mitigates this .

Methodological: Analytical techniques for structure confirmation

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify spirocyclic connectivity and stereochemistry .
  • Mass spectrometry (HRMS) : Confirms molecular weight (±1 ppm accuracy) .
  • X-ray crystallography : Resolves absolute configuration for enantiomeric validation .

Biological Activity: In vitro assay recommendations

  • Enzyme inhibition assays : Test interactions with glutamate carboxypeptidase II or similar targets using fluorescence-based substrates .
  • Cellular uptake studies : Radiolabeled analogs (e.g., 14^{14}C) quantify permeability in Caco-2 cell monolayers .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa) to evaluate therapeutic potential .

Safety: Key handling considerations

  • Exposure controls : Fume hoods for HCl vapor management during salt formation .
  • PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .
  • First aid : Immediate eye flushing (15+ minutes) and medical consultation for ingestion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.